rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid
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Overview
Description
rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a carboxylic acid functional group and a ketone group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with diazo compounds under catalytic conditions. This method typically requires the use of a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for esterification or amidation reactions.
Major Products
The major products formed from these reactions include alcohols, esters, amides, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and other organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3s,5S)-5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
- rac-(2R,3r,5R)-1,1-difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
Uniqueness
rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-6-oxospiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-1-2-7(5)3-4(7)6(9)10/h4H,1-3H2,(H,9,10)/t4-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDZHJQDDYQRJ-MHTLYPKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C1=O)C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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